molecular formula C10H8 B1601558 Naphthalene-1-13C CAS No. 20526-83-4

Naphthalene-1-13C

Cat. No. B1601558
CAS RN: 20526-83-4
M. Wt: 129.16 g/mol
InChI Key: UFWIBTONFRDIAS-HOSYLAQJSA-N
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Description

Naphthalene-1-13C is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . It has a molecular formula of 13CC9H8 and a molecular weight of 138.10 . The CAS number for Naphthalene-1-13C is 20526-83-4 .


Synthesis Analysis

Naphthalene is produced by distillation and fractionation of petroleum or coal tar . It undergoes various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation . The reaction of a phenyl radical with C2H2 at temperatures of 600 and 700 K and pressures of 10 and 50 Torr has been investigated .


Molecular Structure Analysis

The molecular structure of Naphthalene-1-13C consists of a naphthalene moiety with a 13C isotope at the 1-position . The linear formula is 13CC9H8 .


Chemical Reactions Analysis

Naphthalene undergoes various chemical reactions. It reacts with conc. nitric acid and sulphuric acid at 60° C to give 1-nitronaphthalene . On further nitration, it gives 1,8-dinitronaphthalene and 1,5-dinitronaphthalene . Naphthalene also undergoes sulphonation with concentrated sulphuric acid at two different temperatures .


Physical And Chemical Properties Analysis

Naphthalene-1-13C has a melting point of 80-82°C and a boiling point of 218°C . It is soluble in benzene, alcohol, ether, and acetone .

Scientific Research Applications

Molecular Symmetry and Structural Insights

Naphthalene-1-13C has been crucial in determining molecular symmetry in crystalline naphthalene, revealing deviations from expected symmetry through solid-state 13C-nuclear magnetic resonance (NMR) chemical shifts. This approach, combined with quantum-chemical methods, offers a powerful tool for refining structural parameters beyond the capabilities of traditional diffraction techniques, thereby enhancing our understanding of molecular structures (Facelli & Grant, 1993).

Environmental Biodegradation

Naphthalene-1-13C also plays a significant role in environmental science, particularly in the study of biodegradation processes. For instance, using field-based stable isotopic probing (SIP) with 13C-labeled naphthalene, researchers discovered bacteria responsible for the in situ metabolism of naphthalene in contaminated sediments, a breakthrough in understanding microbial degradation of organic pollutants (Jeon et al., 2003). Similarly, the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture was elucidated through the identification of metabolites derived from 13C-labeled naphthalene, highlighting the process's complexity and the role of carboxylation as an initial degradation step (Meckenstock et al., 2000).

Chemical Synthesis and Reactivity

Further applications are found in chemical synthesis, where Naphthalene-1-13C derivatives are synthesized for various purposes, including the exploration of peri-substitution effects by Group 13 elements. This research not only advances our understanding of naphthalene chemistry but also explores potential applications in materials science and catalysis (Hoefelmeyer et al., 2002).

Isotopic Abundance and Spectroscopy

Naphthalene-1-13C has also been used to study isotopic abundance ratios in naphthalene derivatives, providing insights into the effects of biofield energy treatment on these ratios. Such studies have implications for understanding molecular interactions and the potential energetic influences on chemical substances (Trivedi et al., 2015).

Safety And Hazards

Naphthalene is classified as a flammable solid and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is advised to avoid exposure, avoid dust formation, and use personal protective equipment as required .

Future Directions

The prediction of the 13C NMR signals for derivatives of naphthalene has been investigated using mathematical modeling techniques . Naphthalene derivatives have garnered much attention due to their pharmacological properties and potential therapeutic significance . They are of great interest as potent lead compounds for medicinal chemistry researches .

properties

IUPAC Name

naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWIBTONFRDIAS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC=C[13CH]=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480141
Record name Naphthalene-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1-13C

CAS RN

20526-83-4
Record name Naphthalene-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20526-83-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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